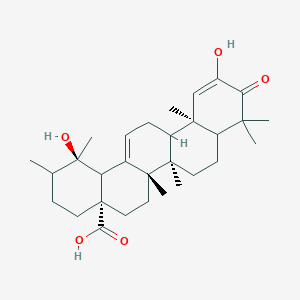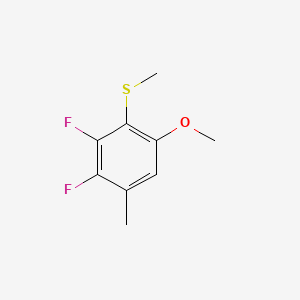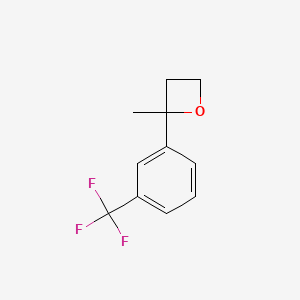
2-Methyl-2-(3-trifluoromethylphenyl)oxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(3-trifluoromethylphenyl)oxetane is a synthetic organic compound characterized by a four-membered oxetane ring substituted with a methyl group and a trifluoromethylphenyl group. Oxetanes are known for their unique ring strain and reactivity, making them valuable intermediates in organic synthesis and medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of suitable precursors.
[2+2] Cycloaddition: The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is another method to synthesize oxetanes.
Industrial Production Methods: Industrial production often involves optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of catalysts and specific reaction conditions, such as temperature and pressure, are tailored to enhance the efficiency of the process .
Types of Reactions:
Oxidation: Oxetanes can undergo oxidation reactions, often leading to ring-opening products.
Reduction: Reduction reactions can also occur, typically involving the cleavage of the oxetane ring.
Substitution: Nucleophilic substitution reactions are common, where the oxetane ring can be opened by nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Hydrogenation catalysts and metal hydrides are common reducing agents.
Nucleophiles: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carbonyl compounds, while nucleophilic substitution can yield a variety of functionalized products .
科学研究应用
2-Methyl-2-(3-trifluoromethylphenyl)oxetane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a building block in polymer chemistry.
作用机制
The mechanism by which 2-Methyl-2-(3-trifluoromethylphenyl)oxetane exerts its effects involves its ability to undergo ring-opening reactions. This reactivity is due to the ring strain in the oxetane ring, making it susceptible to nucleophilic attack. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets .
相似化合物的比较
2-Methyl-2-phenyl-oxetane: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
2-Methyl-2-(4-trifluoromethylphenyl)oxetane: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical behavior.
Uniqueness: The presence of the trifluoromethyl group in 2-Methyl-2-(3-trifluoromethylphenyl)oxetane imparts unique electronic properties, enhancing its reactivity and making it a valuable compound for various applications .
属性
分子式 |
C11H11F3O |
|---|---|
分子量 |
216.20 g/mol |
IUPAC 名称 |
2-methyl-2-[3-(trifluoromethyl)phenyl]oxetane |
InChI |
InChI=1S/C11H11F3O/c1-10(5-6-15-10)8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3 |
InChI 键 |
SSXVDFJPGGLMSV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCO1)C2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B14018697.png)
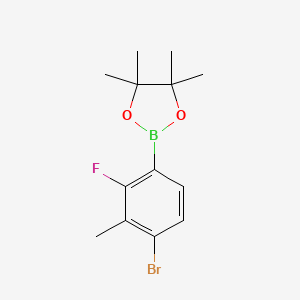
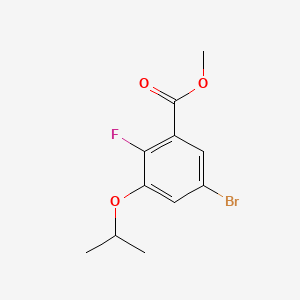
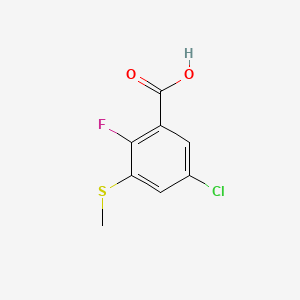
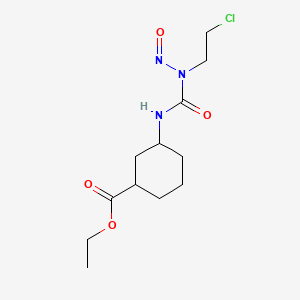
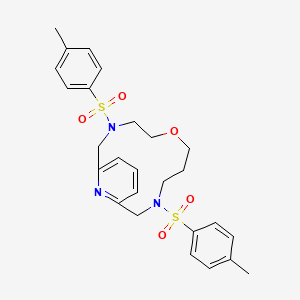
![1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene](/img/structure/B14018745.png)
![3-(Imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B14018751.png)
![6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B14018762.png)
![5-(3-Methylanilino)-2-[(4-methylphenyl)sulfonylamino]-5-oxopentanoic acid](/img/structure/B14018772.png)
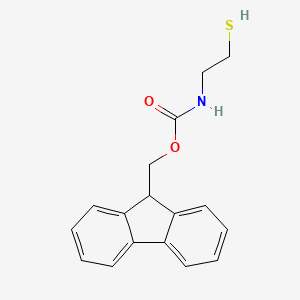
![N-(Benzo[1,3]dioxol-5-ylmethylideneamino)-N-methyl-4-nitro-aniline](/img/structure/B14018783.png)
